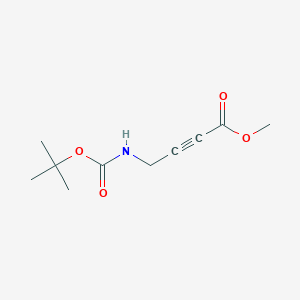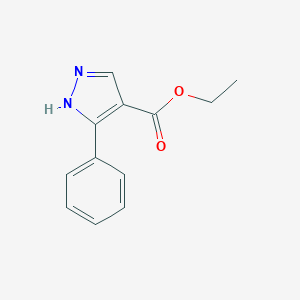![molecular formula C8H7N3O B061005 1-Methoxypyrido[3,4-d]pyridazine CAS No. 162022-90-4](/img/structure/B61005.png)
1-Methoxypyrido[3,4-d]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxypyrido[3,4-d]pyridazine is a heterocyclic compound that has attracted significant attention in the scientific community due to its potential applications in various fields. This compound has a unique chemical structure that makes it a promising candidate for drug development, as well as for studying its biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
1-Methoxypyrido[3,4-d]pyridazine has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit the proliferation of cancer cells and induce apoptosis. It has also been studied for its potential as an anti-inflammatory agent, with studies showing its ability to reduce inflammation and oxidative stress in animal models.
Wirkmechanismus
The mechanism of action of 1-methoxypyrido[3,4-d]pyridazine is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is its ability to inhibit the activity of cyclin-dependent kinases, which are involved in cell cycle regulation and are overexpressed in cancer cells. Another proposed mechanism is its ability to activate the AMP-activated protein kinase pathway, which is involved in energy metabolism and has been implicated in cancer and metabolic diseases.
Biochemische Und Physiologische Effekte
Studies have shown that 1-methoxypyrido[3,4-d]pyridazine has a range of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory effects, this compound has been shown to have neuroprotective effects, with studies demonstrating its ability to protect against oxidative stress and inflammation in the brain. It has also been studied for its potential as an antidiabetic agent, with studies showing its ability to improve glucose tolerance and insulin sensitivity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-methoxypyrido[3,4-d]pyridazine in lab experiments is its unique chemical structure, which makes it a promising candidate for drug development. Its ability to target multiple pathways also makes it a versatile compound for studying various diseases. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in vivo. This can be overcome by using appropriate solvents or by modifying the compound to improve its solubility.
Zukünftige Richtungen
There are several future directions for research on 1-methoxypyrido[3,4-d]pyridazine. One direction is to further investigate its mechanism of action and identify its molecular targets. This can help to improve our understanding of the compound's effects and aid in drug development. Another direction is to study its potential as a treatment for metabolic diseases, such as diabetes and obesity. Additionally, further studies are needed to explore its safety and toxicity profile, as well as its potential interactions with other drugs.
Conclusion
In conclusion, 1-methoxypyrido[3,4-d]pyridazine is a promising compound for scientific research, with potential applications in various fields. Its unique chemical structure, multiple pathways of action, and range of biochemical and physiological effects make it a versatile compound for studying various diseases. Further research is needed to fully understand its mechanism of action, as well as its potential as a treatment for various diseases.
Synthesemethoden
The synthesis of 1-methoxypyrido[3,4-d]pyridazine involves the condensation of 2-aminopyridine with an α,β-unsaturated ketone in the presence of a Lewis acid catalyst. This reaction results in the formation of a pyridazine ring fused with a pyridine ring, with a methoxy group attached to the pyridine ring. The yield of this reaction can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
Eigenschaften
CAS-Nummer |
162022-90-4 |
|---|---|
Produktname |
1-Methoxypyrido[3,4-d]pyridazine |
Molekularformel |
C8H7N3O |
Molekulargewicht |
161.16 g/mol |
IUPAC-Name |
1-methoxypyrido[3,4-d]pyridazine |
InChI |
InChI=1S/C8H7N3O/c1-12-8-7-2-3-9-4-6(7)5-10-11-8/h2-5H,1H3 |
InChI-Schlüssel |
SVRYJWKVKVSUSE-UHFFFAOYSA-N |
SMILES |
COC1=C2C=CN=CC2=CN=N1 |
Kanonische SMILES |
COC1=C2C=CN=CC2=CN=N1 |
Andere CAS-Nummern |
162022-90-4 |
Synonyme |
1-METHOXYPYRIDO[3,4-D]PYRIDAZINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![11-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]methylamino]undecanoic acid](/img/structure/B60925.png)
![Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate](/img/structure/B60928.png)








![N~1~-[(Trimethoxysilyl)methyl]hexane-1,6-diamine](/img/structure/B60953.png)

